2-(3-(Benzyloxy)phenoxy)-5-bromopyridine
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Overview
Description
2-(3-(Benzyloxy)phenoxy)-5-bromopyridine is an organic compound that features a pyridine ring substituted with a bromine atom and a phenoxy group, which is further substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenoxy)-5-bromopyridine typically involves a multi-step process:
Preparation of 3-(Benzyloxy)phenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of 3-(Benzyloxy)phenoxy Intermediate: The 3-(Benzyloxy)phenol is then reacted with 2,5-dibromopyridine under basic conditions to form the desired intermediate.
Final Product Formation: The intermediate undergoes further purification and reaction steps to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)phenoxy)-5-bromopyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxy and benzyloxy groups can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
2-(3-(Benzyloxy)phenoxy)-5-bromopyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets, aiding in the development of new drugs or diagnostic tools.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)phenoxy)-5-bromopyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and phenoxy groups can enhance the compound’s binding affinity and specificity for these targets. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Benzyloxy)phenoxy)-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
2-(3-(Benzyloxy)phenoxy)-5-fluoropyridine: Similar structure but with a fluorine atom instead of bromine.
2-(3-(Benzyloxy)phenoxy)-5-iodopyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(3-(Benzyloxy)phenoxy)-5-bromopyridine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chlorine, fluorine, and iodine analogs.
Properties
IUPAC Name |
5-bromo-2-(3-phenylmethoxyphenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c19-15-9-10-18(20-12-15)22-17-8-4-7-16(11-17)21-13-14-5-2-1-3-6-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMSMPYWQRGWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)OC3=NC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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